Enhanced Hydrophilicity and Hydrogen Bond Donor Capacity vs. Methyl-Sulfamoyl Analog
The hydroxyethyl substituent on 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid drives a substantial reduction in calculated LogP (0.1) compared to the 5-(methylsulfamoyl) analog (LogP ~0.5) and the unsubstituted sulfamoyl analog (LogP ~0.2) [1]. This results from the additional polar hydroxyl group, which also increases the hydrogen bond donor count from 2 (methyl analog) to 3 (target compound), enhancing aqueous solubility and solvation properties [2].
| Evidence Dimension | Computed Drug-likeness: Lipophilicity (XLogP3-AA) and Hydrogen Bond Donors |
|---|---|
| Target Compound Data | XLogP3-AA: 0.1; HBD: 3; TPSA: 140 Ų |
| Comparator Or Baseline | 5-(Methylsulfamoyl)thiophene-2-carboxylic acid: XLogP3-AA ~0.5; HBD: 2; TPSA ~100 Ų. 5-Sulfamoylthiophene-2-carboxylic acid: XLogP3-AA ~0.2; HBD: 2; TPSA: 117 Ų |
| Quantified Difference | LogP reduced by 0.4-0.1 units; HBD increased by 1; TPSA increased by 23-40 Ų. |
| Conditions | Computed via PubChem/PubChem3D and XLogP3-AA algorithms. |
Why This Matters
Procurement decisions for lead optimization require matched molecular properties; selecting the hydroxyethyl derivative provides a distinct physicochemical space that can improve oral bioavailability or reduce off-target lipophilicity-driven toxicity.
- [1] PubChem. (2026). 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid. PubChem CID 54595171. View Source
- [2] PubChem. (2026). Computed Properties: 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid. PubChem CID 54595171. View Source
